

In Vitro Comparison of BAF ATPase Inhibitors: FHT-1015 vs. FHD-286

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An Objective Guide for Researchers in Oncology and Drug Development

This guide provides a detailed in vitro comparison of two potent, allosteric inhibitors of the BAF (mSWI/SNF) chromatin remodeling complex: **FHT-1015** and FHD-286 (Camibirstat). Both compounds target the dual ATPase subunits SMARCA4 (BRG1) and SMARCA2 (BRM), which are critical for regulating gene expression and are implicated in various cancers.[1][2][3] This document summarizes their biochemical potency, cellular activity, and provides standardized protocols for their evaluation.

Core Compound Characteristics

FHT-1015 is a well-characterized preclinical tool compound, noted for its high in vitro potency and selectivity, making it ideal for mechanistic studies.[4][5] FHD-286 is an orally bioavailable clinical candidate derived from the same chemical series, currently under investigation in Phase 1 trials for hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and uveal melanoma.[2][6][7] Both molecules function as allosteric inhibitors, binding to a site on the SMARCA4/BRM proteins to induce a conformational change that inhibits their DNA-dependent ATPase activity.[1]

Quantitative In Vitro Performance

The following tables summarize the key quantitative data for **FHT-1015** and FHD-286 based on publicly available preclinical data.



Table 1: Biochemical Potency Against Target ATPases

Compound	Target	Assay Type	IC50	Citation
FHT-1015	SMARCA4 (BRG1)	Biochemical ATPase	4 nM	[1]
SMARCA2 (BRM)	Biochemical ATPase	5 nM	[1]	
CHD4	Biochemical ATPase	> 400 μM		_
FHD-286	SMARCA4/SMA RCA2	Biochemical ATPase	Potent, low nM	[8][9]

Note: While specific IC50 values for FHD-286 are less frequently cited in initial reports, it is consistently described as a highly potent dual inhibitor developed from the same program as **FHT-1015**.

Table 2: Cellular Activity in Cancer Cell Lines



Compound	Cell Line Type	Assay Type	Effective Concentrati on	Observed Effect	Citation
FHT-1015	Uveal Melanoma	Cell Viability (3-day)	Low nM IC50s	Potent growth inhibition, apoptosis	[5][10]
Colon Cancer (MC38, CT26)	Cell Growth	10 nM - 1 μM	Inhibition of cell growth	[1]	
FHD-286	AML Cell Lines (MOLM13, etc.)	Differentiation	10 - 100 nM	Upregulation of CD11b, differentiation	[3][11]
AML Cell Lines	Viability	10 - 100 nM	Loss of viability following differentiation	[11]	
AML Patient- Derived Cells	Differentiation	≤ 30 nM	Induction of differentiation markers	[12]	

Mechanism of Action: BAF Complex Inhibition

Both **FHT-1015** and FHD-286 inhibit the core catalytic function of the BAF chromatin remodeling complex. The BAF complex utilizes the ATPase activity of either SMARCA4 or SMARCA2 to mobilize nucleosomes, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, such as uveal melanoma or AML, malignant cells are highly dependent on the BAF complex to maintain lineage-specific transcriptional programs that drive proliferation and suppress differentiation.[10][13] By inhibiting the ATPase "engine," these compounds alter the chromatin landscape, leading to the downregulation of key oncogenic transcription factors (e.g., SOX10, MYC) and subsequent cell cycle arrest, apoptosis, or differentiation.[8][10][14]





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Caption: Mechanism of BAF ATPase Inhibition.

Experimental Protocols

Below are representative protocols for key in vitro assays used to characterize compounds like **FHT-1015** and FHD-286.

Biochemical ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the ATPase activity of purified SMARCA4/2 enzymes.

Methodology:

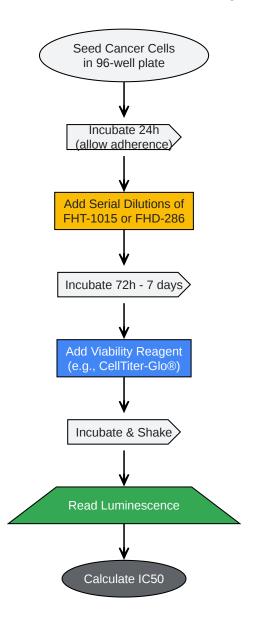
- Enzyme Preparation: Use purified, full-length recombinant SMARCA4 or SMARCA2 protein.
- Reaction Buffer: Prepare a buffer containing Tris-HCl, KCl, MgCl2, and DTT.
- Compound Preparation: Serially dilute **FHT-1015** or FHD-286 in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 μ M).
- Reaction Setup: In a 384-well plate, combine the reaction buffer, double-stranded DNA (as a co-factor), and the diluted compound.
- Initiation: Add the SMARCA4/2 enzyme to the wells and briefly pre-incubate. Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Detection: Use an ATP quantitation kit (e.g., ADP-Glo[™]) to measure the amount of ADP produced, which is proportional to ATPase activity.
- Data Analysis: Normalize the results to DMSO (vehicle) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability and Proliferation Assay

This assay measures the effect of the inhibitors on cancer cell growth.



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Caption: Workflow for a Cell Viability Assay.

Methodology:

- Cell Seeding: Plate cancer cells (e.g., uveal melanoma line 92-1 or AML line MOLM-13) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **FHT-1015** or FHD-286. Include a DMSO-only control.
- Incubation: Incubate the plates for the desired duration (e.g., 3 to 7 days). The duration may vary depending on the cell line and the expected mechanism (e.g., longer for differentiation-mediated death).
- Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTS assay.
- Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.
- Analysis: Normalize the data to the DMSO control and calculate IC50 values.

Flow Cytometry for Differentiation Markers

This assay is particularly relevant for FHD-286 in AML models, where it is known to induce differentiation.

Methodology:

- Cell Culture and Treatment: Culture AML cells (e.g., HL-60, MOLM-13) and treat with low-dose FHD-286 (e.g., 10-30 nM) or DMSO for an extended period (e.g., 7-14 days).
- Cell Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies
 against myeloid differentiation markers, such as CD11b. A proliferation marker like Ki-67 can
 also be included.
- Flow Cytometry: Acquire data on a flow cytometer.



Data Analysis: Gate on the live cell population and quantify the percentage of cells
expressing the differentiation marker (e.g., CD11b-positive cells) and the mean fluorescence
intensity (MFI) in the treated versus control groups.

Summary and Conclusion

Both **FHT-1015** and FHD-286 are highly potent and selective dual inhibitors of the SMARCA4/2 ATPases of the BAF complex.

- **FHT-1015** serves as an excellent in vitro tool compound with well-defined low-nanomolar biochemical potency.[1] Its primary application is in preclinical, cell-based mechanistic studies to probe the consequences of BAF inhibition.
- FHD-286 (Camibirstat) is the clinical counterpart, optimized for oral bioavailability.[2][3] In vitro, it demonstrates potent cellular effects, particularly in AML models where it overcomes the differentiation block at nanomolar concentrations.[9][12]

For researchers, the choice between these molecules depends on the experimental context. **FHT-1015** is ideal for fundamental in vitro and biochemical discovery, while FHD-286 is the relevant molecule for translational studies aiming to model the clinical activity in AML, uveal melanoma, and other BAF-dependent cancers.

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